2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}benzoic acid
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Description
“2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}benzoic acid” is an important intermediate for the synthesis of sulpiride , a drug used for the treatment of psychiatric disorders such as schizophrenia and depression . It is synthesized from salicylic acid as a precursor .
Synthesis Analysis
The synthesis of “this compound” generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . After optimizing reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include etherification, sulfonyl chloride formation, amination, and esterification . These reactions are common in organic synthesis and are well-studied.Future Directions
The future directions for “2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}benzoic acid” could involve optimizing its synthesis process to increase yield and reduce waste . Additionally, as an intermediate in the synthesis of sulpiride , research could also focus on finding new applications for this drug in the treatment of psychiatric disorders.
Properties
IUPAC Name |
2-methoxy-5-[methyl(phenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(11-6-4-3-5-7-11)22(19,20)12-8-9-14(21-2)13(10-12)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIRMYXVRWJMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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